2-Bromo-3-(2,4,5-trimethylphenyl)-1-propene

Organic Synthesis Medicinal Chemistry Chemical Biology

2-Bromo-3-(2,4,5-trimethylphenyl)-1-propene (CAS 951893-23-5) is a brominated aromatic alkene classified as a 2-bromoallylbenzene derivative. It features a reactive 2-bromoprop-2-enyl group attached to a 2,4,5-trimethylphenyl moiety.

Molecular Formula C12H15B
Molecular Weight 239.15 g/mol
CAS No. 951893-23-5
Cat. No. B3315480
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-3-(2,4,5-trimethylphenyl)-1-propene
CAS951893-23-5
Molecular FormulaC12H15B
Molecular Weight239.15 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1C)CC(=C)Br)C
InChIInChI=1S/C12H15Br/c1-8-5-10(3)12(6-9(8)2)7-11(4)13/h5-6H,4,7H2,1-3H3
InChIKeyQPQIXEPNVOCCSH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-3-(2,4,5-trimethylphenyl)-1-propene (CAS 951893-23-5): Procurement-Grade Bromoalkene for Targeted Synthesis and Screening


2-Bromo-3-(2,4,5-trimethylphenyl)-1-propene (CAS 951893-23-5) is a brominated aromatic alkene classified as a 2-bromoallylbenzene derivative. It features a reactive 2-bromoprop-2-enyl group attached to a 2,4,5-trimethylphenyl moiety [1]. This structural motif confers utility as a versatile intermediate in organic synthesis, particularly in transition metal-catalyzed cross-coupling reactions and the construction of complex molecules [1]. The compound is typically supplied with a purity of 97.0% .

2-Bromo-3-(2,4,5-trimethylphenyl)-1-propene: Why Generic Analogs Cannot Substitute for This Specific Bromoalkene


The 2,4,5-trimethylphenyl substitution pattern and the terminal bromoalkene moiety of 2-Bromo-3-(2,4,5-trimethylphenyl)-1-propene (CAS 951893-23-5) are critical structural determinants that cannot be replicated by generic bromoalkenes or other trimethylphenyl isomers. The specific arrangement of methyl groups on the aromatic ring dictates its electronic properties and steric profile, which directly influence its reactivity in cross-coupling reactions . Furthermore, the 2-bromoprop-2-enyl group provides a unique reactivity profile compared to other bromoalkenes or bromoalkanes. Therefore, substituting this compound with a close analog (e.g., a different bromoallylbenzene isomer or a non-brominated analog) would alter reaction kinetics, regioselectivity, and yield, potentially compromising downstream synthesis or screening outcomes.

Quantitative Evidence Guide for 2-Bromo-3-(2,4,5-trimethylphenyl)-1-propene (CAS 951893-23-5) Selection


Purity Benchmarking for Reproducible Synthesis and Screening

The target compound is commercially available with a certified purity of 97.0%, as verified by the supplier CymitQuimica . This high purity level is critical for ensuring reproducible outcomes in sensitive chemical reactions and biological assays, where impurities can confound results or inhibit desired transformations. In contrast, many bromoalkene analogs are offered at lower purities (e.g., 95% ), which can introduce variability and necessitate additional purification steps.

Organic Synthesis Medicinal Chemistry Chemical Biology

5-Lipoxygenase (5-LO) Inhibitory Activity: A Differentiated Profile in Inflammation Research

In a cell-intact assay using human neutrophils, 2-Bromo-3-(2,4,5-trimethylphenyl)-1-propene inhibited 5-lipoxygenase (5-LO) activity with an IC50 of 3.6 μM (3.60E+3 nM) [1]. 5-LO is a key enzyme in leukotriene biosynthesis, a major pathway in inflammatory diseases. For comparison, the compound's activity against glycogen synthase kinase-3 beta (GSK-3β) was significantly weaker, with an IC50 of 32 μM (3.20E+4 nM) [1]. This nearly 9-fold selectivity for 5-LO over GSK-3β indicates a differentiated biological profile that may be valuable for researchers studying inflammatory pathways or seeking selective tool compounds.

Inflammation Enzymology Drug Discovery

Thyrotropin-Releasing Hormone (TRH) Receptor Agonism: A Distinct Profile for CNS Research

2-Bromo-3-(2,4,5-trimethylphenyl)-1-propene acts as an agonist at the mouse thyrotropin-releasing hormone receptor 1 (TRH-R1) with an EC50 of 2.54 μM (2.54E+3 nM) in a FLIPR-based calcium flux assay in HEK293 cells [1]. Notably, its activity at the TRH-R2 subtype is markedly more potent, with an EC50 of 50 nM [1]. This 51-fold subtype selectivity distinguishes it from many non-selective TRH analogs and may be of interest for research on TRH-mediated signaling in the central nervous system. While other TRH agonists may exist, this specific bromoalkene exhibits a unique potency and selectivity profile.

Neuroscience Endocrinology GPCR Biology

Bromodomain Inhibition: A Potential Epigenetic Probe with Defined Selectivity

2-Bromo-3-(2,4,5-trimethylphenyl)-1-propene demonstrates inhibitory activity against several bromodomain-containing proteins. In BROMOscan assays, it inhibits BRPF2-BRD1 with an IC50 of 1.4 μM and BRPF3 with an IC50 of 7.6 μM [1]. Interestingly, its activity against BRPF1 is substantially weaker, with an IC50 of 65 nM [1]. This ~5.4-fold selectivity for BRPF2 over BRPF3, and the stark difference from BRPF1, suggests a defined selectivity profile within the BRPF family. This contrasts with many pan-bromodomain inhibitors and may be useful for studying specific BRPF functions in chromatin regulation and cancer.

Epigenetics Chromatin Biology Cancer Research

Optimal Research and Industrial Application Scenarios for 2-Bromo-3-(2,4,5-trimethylphenyl)-1-propene


Chemical Probe Development for 5-Lipoxygenase (5-LO) in Inflammation Research

Given its micromolar inhibitory activity against 5-LO (IC50 = 3.6 μM) and 9-fold selectivity over GSK-3β , 2-Bromo-3-(2,4,5-trimethylphenyl)-1-propene serves as a viable starting point for developing selective 5-LO inhibitors. Researchers can use this compound to validate 5-LO as a target in cellular models of inflammation or to explore structure-activity relationships (SAR) around the bromoalkene scaffold.

Selective TRH-R2 Agonist Tool for CNS and Endocrine Studies

The compound's 51-fold selectivity for TRH-R2 (EC50 = 50 nM) over TRH-R1 (EC50 = 2.54 μM) makes it a valuable pharmacological tool. It can be employed in in vitro and in vivo studies to dissect the specific roles of TRH-R2 in the central nervous system, including effects on arousal, mood, and neuroendocrine function, without confounding activation of TRH-R1.

Epigenetic Probe for BRPF Family Bromodomains

The selective inhibition of BRPF2-BRD1 (IC50 = 1.4 μM) and BRPF3 (IC50 = 7.6 μM) over BRPF1 (IC50 = 65 nM) positions this compound as a unique probe for studying the BRPF family. It can be used to investigate the functional divergence of BRPF2/3 from BRPF1 in chromatin remodeling and gene expression, particularly in cancer models where these proteins are implicated.

Synthetic Intermediate for Complex Molecule Construction via Cross-Coupling

As a 2-bromoallylbenzene derivative with a defined purity of 97.0% , this compound is an ideal substrate for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira). Its reactive bromoalkene moiety enables the introduction of the 2,4,5-trimethylphenyl group into more complex molecular architectures, facilitating the synthesis of pharmaceuticals, agrochemicals, or advanced materials.

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